2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known to have several unique properties that make it an attractive candidate for use in various scientific applications. In
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to a decrease in the growth and proliferation of cancer cells, which can ultimately lead to the death of these cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to a decrease in the growth and proliferation of cancer cells, which can ultimately lead to the death of these cells. Additionally, this compound has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of certain inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth and proliferation of cancer cells, making it an attractive candidate for use in cancer research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide. One area of research is in the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use. Finally, more research is needed to explore the potential use of this compound in the treatment of other diseases and conditions beyond cancer.
Synthesis Methods
The synthesis of 2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-bromo-4-formylphenol with N-(2,4-difluorophenyl)acetamide in the presence of a catalyst. This reaction results in the formation of this compound.
Scientific Research Applications
2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide has been extensively studied for its potential use in scientific research. One of the main areas of research for this compound is in the field of cancer research. This compound has been shown to have potent anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF2NO3/c16-11-5-9(7-20)1-4-14(11)22-8-15(21)19-13-3-2-10(17)6-12(13)18/h1-7H,8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYVATYGIULUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)OCC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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